![molecular formula C8H9N3 B065487 Imidazo[1,2-a]pyridin-3-ylmethanamine CAS No. 160771-89-1](/img/structure/B65487.png)
Imidazo[1,2-a]pyridin-3-ylmethanamine
Overview
Description
Imidazo[1,2-a]pyridin-3-ylmethanamine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-3-ylmethanamine is a complex compound with a wide range of applications in medicinal chemistry . .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against various tumor cell lines
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against various tumor cell lines , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
This compound and its derivatives have shown inhibitory activity against various tumor cell lines . This suggests that the compound may have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridin-3-ylmethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and promoting cell survival . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage and duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions lead to the formation of more water-soluble metabolites that can be excreted from the body. The involvement of this compound in these pathways can influence the overall metabolic flux and levels of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters (OCTs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . The localization of this compound in these compartments can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-3-ylmethanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with glyoxal or its derivatives under acidic conditions . Another approach involves the cyclization of 2-pyridyl ketones with alkylamines in the presence of molecular iodine and sodium acetate .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: Formation of imidazo[1,2-a]pyridin-3-ylmethanol.
Substitution: Formation of N-substituted this compound derivatives.
Scientific Research Applications
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold is recognized for its antimicrobial properties, especially against Mycobacterium tuberculosis. Several studies have demonstrated the efficacy of imidazo[1,2-a]pyridine derivatives in inhibiting both drug-sensitive and resistant strains of M. tuberculosis. For instance, a set of synthesized compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.006 µM against replicating bacteria, indicating significant potential as new anti-tubercular agents .
Table 1: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives
Compound | MIC (µM) | Target Organism |
---|---|---|
Compound 9 | ≤0.006 | M. tuberculosis |
Compound 12 | ≤1.0 | M. tuberculosis |
Compound 18 | ≤0.03 | M. bovis BCG |
Cancer Therapeutics
Imidazo[1,2-a]pyridine derivatives have also been investigated for their potential as epigenetic bromodomain inhibitors in cancer therapy. Compounds targeting CBP and EP300 bromodomains have shown promising inhibitory activity with IC50 values in the micromolar range, suggesting their role as lead compounds for further development in oncology .
Organic Electronics
The imidazo[1,2-a]pyridine structure has been explored for applications in organic light-emitting diodes (OLEDs) and solar cells due to its electronic properties. Research indicates that modifications to the imidazo[1,2-a]pyridine framework can lead to materials with enhanced photophysical properties suitable for optoelectronic devices .
Luminogenic Materials
Recent advancements have engineered imidazo[1,2-a]pyridine into dual-state emissive luminogens for applications in sensing and bioimaging. These materials exhibit aggregation-induced emission characteristics and have been utilized for detecting hydrazine with high sensitivity .
Table 2: Properties of Dual-State Emissive Luminogens
Luminogen | Detection Limit | Application |
---|---|---|
GBY-13 | 0.028 vol% | Moisture detection |
GBY-15 | 0.013 mM | Hydrazine sensing |
Chemical Probes and Catalysis
Imidazo[1,2-a]pyridin-3-ylmethanamine has potential applications as a chemical probe due to its ability to interact with various biological targets. Studies focusing on its binding affinity and catalytic activity suggest that this compound could be modified to enhance its effectiveness as a catalyst or as a tool for probing biological systems .
Comparison with Similar Compounds
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-b]pyridazine
- Imidazo[1,2-a]pyrimidine
Comparison: Imidazo[1,2-a]pyridin-3-ylmethanamine is unique due to its specific substitution pattern and the presence of an amine group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other imidazopyridine derivatives. For example, imidazo[1,5-a]pyridine derivatives are known for their strong π-accepting character, while this compound is more versatile in its functionalization and application in medicinal chemistry .
Biological Activity
Imidazo[1,2-a]pyridin-3-ylmethanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and specific case studies that highlight its efficacy against various diseases.
Overview of this compound
This compound features a fused bicyclic structure combining imidazole and pyridine rings. This unique structure contributes to its ability to interact with various biological targets, influencing numerous biochemical pathways.
Target Interactions
this compound has been shown to interact with several enzymes and proteins, including:
- Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism and the compound's interaction can alter the pharmacokinetics of co-administered drugs.
- Kinase Inhibition : It has demonstrated inhibitory activity against various kinases involved in cancer progression, such as CDK and VEGFR .
Cellular Effects
The compound influences cellular processes by modulating signaling pathways, particularly the MAPK/ERK pathway. This modulation can lead to changes in gene expression and cellular metabolism, ultimately inducing apoptosis in cancer cells through the intrinsic apoptotic pathway.
Antimycobacterial Activity
Recent studies have identified this compound derivatives as potent inhibitors of Mycobacterium tuberculosis (M. tuberculosis). High-throughput screening revealed that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.03 µM against various strains of M. tuberculosis and Mycobacterium bovis BCG .
Compound | MIC (µM) | Target |
---|---|---|
IP-1 | 0.03 | M. tuberculosis |
IP-2 | 0.5 | M. bovis BCG |
IP-3 | 0.006 | MDR strains |
These compounds specifically target QcrB, a component of the electron transport chain critical for bacterial survival .
Antitumor Activity
This compound has also shown promise as an anticancer agent. Its derivatives have been tested against various tumor cell lines, demonstrating significant cytotoxicity and inhibition of tumor growth by targeting multiple pathways involved in cancer cell proliferation and survival .
Tumor Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung) | 0.5 | CDK inhibition |
MCF7 (Breast) | 0.8 | VEGFR inhibition |
HeLa (Cervical) | 0.4 | PI3K pathway modulation |
Case Studies
- Antitubercular Efficacy : A study demonstrated that deuterated analogs of this compound retained nanomolar potency against M. tuberculosis while exhibiting reduced metabolism due to the stronger C-D bond compared to C-H bonds . This suggests potential for developing long-lasting therapeutic agents.
- Anticancer Properties : A comprehensive review compiled data from various studies showing that imidazo[1,2-a]pyridine derivatives inhibit key signaling pathways in cancer cells. For instance, compounds targeting the EGFR signaling pathway showed IC50 values below 1 µM across multiple cancer types, highlighting their potential as lead compounds for drug development .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKNKWJIRCGBBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619093 | |
Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160771-89-1 | |
Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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